Dehydropodophyllotoxin

cytotoxicity antiproliferative oncology

Researchers require validated structural comparators to map lignan pharmacophore activity. Dehydropodophyllotoxin's fully aromatized C-ring eliminates tubulin-binding stereochemistry, making it the correct negative control for podophyllotoxin analog screens. - **Key Application**: Validated low-activity reference (ED50 >1 μg/mL across 7 cancer lines) vs. highly active lignans (ED50 <0.01 μg/mL). - **SAR Utility**: Isolates contribution of C-ring planarity; ideal for medicinal chemistry campaigns. - **Supply Certainty**: Certified for R&D use. No DEA restrictions.

Molecular Formula C22H18O8
Molecular Weight 410.4 g/mol
Cat. No. B15579917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydropodophyllotoxin
Molecular FormulaC22H18O8
Molecular Weight410.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H18O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,23H,8-9H2,1-3H3
InChIKeyHSSDVCMYTACNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydropodophyllotoxin Physicochemical Profile


Dehydropodophyllotoxin (CAS 87-17-2), also known as tetradehydropodophyllotoxin, is an aryltetralin/aryldihydronaphthalene-type lignan structurally characterized by a fully aromatized C-ring, distinguishing it from the partially saturated C-ring of podophyllotoxin [1]. This class of compounds is primarily investigated for its antimitotic and cytotoxic properties, mediated through tubulin polymerization inhibition [2]. The compound occurs naturally in species such as Bursera fagaroides and Podophyllum hexandrum, and its value-added derivatives are accessible via selective C-ring aromatization of podophyllotoxone [3].

Structural signature Fully aromatic C-ring, no stereocenters
Research role Negative control for cytotoxicity screening; SAR probe for aromatized lignan scaffolds

Dehydropodophyllotoxin Substitution Risks


Generic substitution among podophyllotoxin analogs is not scientifically valid due to profound, non-linear differences in cytotoxic potency, selectivity index, and synthetic accessibility that arise from discrete structural modifications, particularly to the C-ring saturation state. For instance, while podophyllotoxin demonstrates potent activity, its saturated derivative deoxypodophyllotoxin can exhibit significantly reduced efficacy in certain contexts [1]. Furthermore, the aromatized dehydropodophyllotoxin scaffold serves as a critical synthetic entry point to value-added derivatives, a transformation not achievable with the native, saturated podophyllotoxin core [2]. These quantifiable divergences mandate a compound-specific procurement strategy rather than a class-based selection approach.

Dehydropodophyllotoxin
Key divergence
Typical substitutes
Planar aromatic C-ring, no stereocenters
C-ring geometry
trans-fused γ-lactone D-ring with four stereocenters
Weakened tubulin-binding (reported)
Tubulin interaction
High-affinity binding at colchicine site
Distinct hydrogen-bonding capacity
Physicochemical profile
Different H-bond profile and molecular planarity

Dehydropodophyllotoxin Comparative Evidence


Cytotoxicity vs. Podophyllotoxin

Dehydropodophyllotoxin and its direct 7′,8′-dehydro derivatives exhibit a broad range of cytotoxic IC50 values (1.49 to 1.0 × 10⁻⁵ µM) against KB, HF-6, MCF-7, and PC-3 cancer cell lines, demonstrating that the dehydration of the C-ring does not uniformly attenuate activity compared to podophyllotoxin [1]. In a comparative study on PC-3 prostate carcinoma cells, an extract containing 7′,8′-dehydropodophyllotoxin yielded an IC50 of 12.6 ± 4.6 µg/mL, establishing a quantifiable benchmark for this specific cellular context [2].

Cytotoxicity vs. podophyllotoxin
Head-to-head
Marginal activity (target) vs. ED50 <0.01 μg/mL (active lignans), >100-fold difference
Supports cytotoxicity endpoint review: target as low-activity comparator
Panel: breast, colon, fibrosarcoma, lung, prostate, KB, KB-V1; sulforhodamine B assay
cytotoxicity antiproliferative oncology

Glycoside vs. Aglycone Antiproliferative Potency

Dehydropodophyllotoxin demonstrates strong antifungal activity against Epidermophyton floccosum, Curvularia lunata, and Nigrospora oryzae, a profile that is not a primary characteristic of podophyllotoxin or its major clinical derivatives (e.g., etoposide, teniposide) which are exclusively developed for anticancer applications [1]. This establishes a non-oncological, quantifiable point of differentiation.

Glycoside vs. aglycone potency
Head-to-head
IC50 2.1 μM (4-O-glucosyl target) vs. 33.0 nM (3-O-glucosyl desoxypodophyllotoxin)
Reported antiproliferative endpoint context: O-4 glycoside yields lower response
A2780 ovarian cancer cell line; MTS assay, 72 h
antifungal pharmacology natural products

Stereocenters and Tubulin-Binding Affinity

The precise aromatization of the C-ring of podophyllotoxone to access dehydropodophyllotoxin derivatives traditionally requires stoichiometric amounts of unsustainable oxidants. A novel I2–DMSO catalytic manifold has been developed that enables this selective dehydrogenative aromatization, providing a more efficient and sustainable synthetic route compared to conventional methods [1]. This represents a critical synthetic advantage over the native podophyllotoxin scaffold, which cannot undergo this specific transformation to yield the aromatized system.

Stereocenters & tubulin binding
Context-dependent
Antimitotic via tubulin disturbance (zebrafish); weakened stereospecific binding expected
Stereochemical control context: planar scaffold reduces stereospecific binding capacity
Cross-study comparison; zebrafish embryo assay
synthetic chemistry process chemistry derivatization

Dehydropodophyllotoxin Applications


Anticancer Screening Negative Control

Dehydropodophyllotoxin should be procured for projects investigating the structure-activity relationship (SAR) of C-ring aromatization on tubulin-mediated cytotoxicity. Its IC50 range (1.49 to 1.0 × 10⁻⁵ µM across multiple cancer lines) and specific activity in PC-3 cells (12.6 ± 4.6 µg/mL) provide a quantifiable benchmark for evaluating next-generation analogs aimed at modulating potency through C-ring modifications [1].

SAR Studies of Lignan Antimitotics

Given its documented strong antifungal activity against Epidermophyton floccosum, Curvularia lunata, and Nigrospora oryzae, dehydropodophyllotoxin is a relevant procurement target for screening campaigns in antifungal drug discovery or agricultural fungicide development, where the canonical anticancer activity of podophyllotoxin is not required [2].

Chemoenzymatic Synthesis Methods

The compound serves as a key target for demonstrating advanced synthetic methodologies, such as the catalytic I2–DMSO C-ring aromatization of podophyllotoxone. Procurement is justified for laboratories focused on sustainable organic synthesis, total synthesis of complex lignans, or generating diverse dehydropodophyllotoxin derivative libraries for biological evaluation [3].

Application
Selection property
Validation focus
Cytotoxicity screening studies
Calibrated low-activity profile across multiple cancer cell lines
Endpoint benchmarking against active lignan comparators
Antimitotic lignan SAR studies
Planar C-ring scaffold without stereocenters
Tubulin-binding and antiproliferative endpoint comparison
Chemoenzymatic synthesis methods
Accessible via enzymatic C-ring aromatization
Reaction scalability and substrate scope validation
Click chemistry for lignan conjugate libraries
Aromatic planar scaffold for triazole ether derivatization
Conjugate bioactivity and target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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